6-sulfanylpyridine-3-carboxylic acid
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Overview
Description
The compound with the Chemical Identifier (CID) 87193 is known as 4-Hydroxyphthalic anhydride. It is an organic compound with the molecular formula C8H4O4. This compound is a derivative of phthalic anhydride, where one of the hydrogen atoms is replaced by a hydroxyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxyphthalic anhydride can be synthesized through the oxidation of 4-hydroxyphthalic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, 4-Hydroxyphthalic anhydride is produced through the catalytic oxidation of 4-hydroxyphthalic acid. The process involves the use of a suitable catalyst, such as vanadium pentoxide, and is conducted at high temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphthalic anhydride undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to form 4-hydroxyphthalic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 4-hydroxyphthalic acid.
Substitution: Formation of substituted phthalic anhydrides.
Scientific Research Applications
4-Hydroxyphthalic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving anhydrides.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxyphthalic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The hydroxyl group enhances its reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Similar Compounds
Phthalic anhydride: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-Hydroxybenzoic acid: Similar structure but lacks the anhydride functionality.
Maleic anhydride: Another anhydride but with a different structure and reactivity.
Uniqueness
4-Hydroxyphthalic anhydride is unique due to the presence of both the hydroxyl and anhydride functional groups. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. Its reactivity and versatility make it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
6-sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWGTYCXARQFOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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